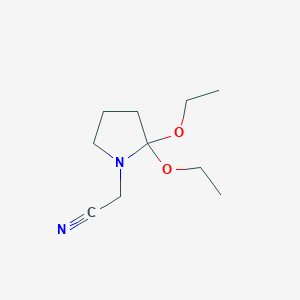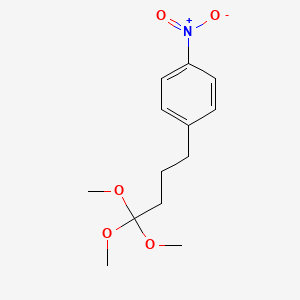
1-Chloro-3-(trichloromethylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(trichloromethylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a trichloromethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(trichloromethylsulfanyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 3-(trichloromethylsulfanyl)benzene. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(trichloromethylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The trichloromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the trichloromethylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are utilized.
Major Products:
Substitution: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated compounds or modified sulfanyl groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(trichloromethylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals or as a bioactive compound.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Chloro-3-(trichloromethylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloromethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The chlorine atom can also affect the compound’s electronic properties, impacting its behavior in different environments.
Similar Compounds:
Chlorobenzene: A benzene ring with a single chlorine substituent.
Trichloromethylbenzene: A benzene ring with a trichloromethyl group.
1-Chloro-3-(trifluoromethyl)benzene: A benzene ring with a chlorine and a trifluoromethyl group.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a trichloromethylsulfanyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
| 91912-10-6 | |
Molekularformel |
C7H4Cl4S |
Molekulargewicht |
262.0 g/mol |
IUPAC-Name |
1-chloro-3-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4Cl4S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |
InChI-Schlüssel |
IDIYVHNEJVLEBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)SC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









